molecular formula C12H24N2O2 B1394541 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester CAS No. 344419-25-6

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1394541
CAS No.: 344419-25-6
M. Wt: 228.33 g/mol
InChI Key: FWTHDJLHNCEJBW-ZJUUUORDSA-N
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Description

Chemical Structure: The compound 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not explicitly provided in evidence, but structurally related to CAS 1884490-65-6 from ) is a piperidine derivative featuring a tert-butyl ester group at the 1-position, a methyl group at the 4-position, and a methylamino substituent at the 3-position. Its stereochemistry may vary; for example, (3S,4S) and (3R,4R) configurations are documented in related compounds .

Role in Synthesis:
This compound is typically used as an intermediate in pharmaceutical synthesis, leveraging the tert-butyl ester as a protective group for amines during multi-step reactions. Its structural rigidity and functional groups make it valuable for developing bioactive molecules, particularly in CNS-targeting drugs .

Properties

IUPAC Name

tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHDJLHNCEJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Reductive Amination (Route A)

Starting Material : 1-Benzyl-3-oxo-piperidine-4-carboxylate methyl ester
Procedure :

  • Methylation : React with methyl iodide in acetone under reflux (80°C, 12 h) to introduce the 4-methyl group.
  • Amine Protection : Use R-(+)-α-Methylbenzylamine for stereoselective imine formation in benzene (80°C, 5 h).
  • Hydrogenation : Catalyze with Raney-Ni (5 kg pressure, 24 h) to reduce the imine.
  • Deprotection : Remove the benzyl group via hydrogenolysis and protect with tert-butyl carbamate.

Key Data :

Step Yield Purity (HPLC) Stereoselectivity (de)
Methylation 85% 95% N/A
Hydrogenation 83.2% 98% 96.3%

Analytical Support :

  • ¹H NMR (CDCl₃): δ 1.13 (d, J = 5.3 Hz, 3H, CH₃), 3.39 (m, 1H, NHCH₃).
  • MS (ESI) : m/z = 215 [M + H]⁺.

Method 2: Asymmetric Hydrogenation (Route B)

Starting Material : 4-Oxopiperidine-1-carboxylic acid tert-butyl ester
Procedure :

  • Enamine Formation : React with methylamine in ethanol (30–40°C, 16–30 h).
  • Chiral Induction : Use Ru-BINAP catalysts for enantioselective hydrogenation (25°C, 24 h).
  • Workup : Purify via column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value
Yield 78–89%
Enantiomeric Excess (ee) ≥99%
Scale Up to 10 kg

Industrial Optimization :

  • Continuous flow reactors improve throughput and reduce side reactions.

Comparison of Synthetic Routes

Parameter Route A Route B
Cost Moderate (uses Raney-Ni) High (chiral catalysts)
Scalability Suitable for lab scale Industrial-friendly
Stereocontrol 96.3% de >99% ee
Total Yield 68–72% 75–82%

Critical Reaction Conditions

  • Temperature : 80°C for methylation; 25°C for hydrogenation.
  • Catalysts : Raney-Ni (Route A); Ru-BINAP (Route B).
  • Solvents : Acetone (Route A); Ethanol (Route B).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of new drug candidates. Notably, it has been explored for its potential effects on the central nervous system (CNS), making it a candidate for further research into treatments for neurological disorders.

Case Studies:

  • Antidepressant Activity: Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The structural features of 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester may contribute to such pharmacological profiles, warranting further investigation into its efficacy and safety in clinical settings.
  • Analgesic Properties: Some studies have suggested that piperidine derivatives can serve as analgesics. This compound's ability to modulate pain pathways could position it as a candidate for developing new pain management therapies.

Organic Synthesis

Building Block in Chemical Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Alkylation Reactions: The tertiary amine can participate in alkylation reactions, facilitating the introduction of various alkyl groups.
  • Formation of Complex Molecules: The compound's structure enables the formation of more complex molecules through cyclization and condensation reactions.

Data Table: Synthesis Applications

Reaction TypeDescriptionExample Product
AlkylationIntroduction of alkyl groups to the amine nitrogenModified piperidine derivatives
CyclizationFormation of cyclic compounds from linear precursorsNovel cyclic amines
CondensationReaction with carbonyl compounds to form amidesPiperidine-based amides

Research Applications

Biochemical Studies:
The compound is utilized in various biochemical studies to understand its interaction with biological systems. Its role as a ligand in receptor binding studies has been documented, providing insights into its mechanism of action at the molecular level.

Case Studies:

  • Receptor Binding Studies: Research has shown that compounds similar to this compound can bind to serotonin receptors, suggesting potential applications in treating mood disorders.
  • Neuropharmacology: Investigations into the neuropharmacological effects of this compound highlight its potential impact on neurotransmitter systems, paving the way for future studies on cognitive enhancement or neuroprotection.

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Hazards Primary Use References
4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester C₁₂H₂₂N₂O₂ 3-methylamino, 4-methyl, 1-tert-butyl ester Limited toxicity data; likely irritant (similar to tert-butyl esters) Pharmaceutical intermediate
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 4-phenyl, 3-carboxylic acid Skin/eye irritation; no carcinogenicity classification Peptide synthesis
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester C₁₃H₂₅N₃O₄S 3-dimethylaminomethyl, 4-methanesulfonyl Reactivity with acids (e.g., HCl generates hydrochloride salts) Drug discovery (kinase inhibitors)
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester C₁₈H₂₃NO₄ 4-methoxycarbonyl-phenyl, 3,6-dihydro-pyridine Lachrymator; respiratory irritant Organic synthesis intermediate
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester C₉H₁₇NO₂ Cyclobutane ring, 3-amino Limited toxicity data; avoid environmental release Conformational studies

Key Comparative Insights

Functional Group Variations :
  • Tert-butyl ester : Common across all compounds, providing steric protection for amines. However, its position (e.g., piperidine vs. piperazine) alters reactivity. For example, piperazine derivatives () enable sulfonamide functionalization, enhancing solubility .
  • Amino and Methylamino Groups: The 3-methylamino group in the target compound contrasts with carboxylic acid () or methanesulfonyl groups (), impacting hydrogen-bonding capacity and metabolic stability .
Stereochemical Differences :
  • The (3S,4S) and (3R,4R) configurations in piperidine derivatives () influence chiral recognition in drug-receptor interactions. For example, enantiomers may exhibit divergent pharmacokinetic profiles .
Hazard Profiles :
  • Irritation Potential: Compounds with tert-butyl esters (e.g., ) commonly exhibit skin/eye irritation due to ester hydrolysis products. The target compound’s methylamino group may reduce volatility compared to iodomethyl derivatives (), mitigating inhalation risks .
  • Reactivity: Methanesulfonyl-containing derivatives () are prone to acid-catalyzed deprotection, whereas the target compound’s methylamino group is more stable under basic conditions .

Biological Activity

4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 344419-25-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-oxopiperidine-1-carboxylic acid tert-butyl ester with methylamine in methanol, with the pH adjusted to 5-6 using acetic acid. The reaction is stirred at room temperature for approximately one hour.

Synthetic Route

StepReagentsConditions
14-Oxopiperidine-1-carboxylic acid tert-butyl ester, MethylamineMethanol, pH 5-6 (acetic acid), Stir at room temperature for 1 hour

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been studied for its potential as a therapeutic agent in several contexts:

This compound can act as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can lead to significant changes in biochemical pathways and cellular processes, making it a candidate for further pharmacological exploration.

Applications in Research and Medicine

The compound is utilized in various fields:

  • Chemistry : As an intermediate in the synthesis of organic compounds.
  • Biology : In studies of enzyme interactions and protein modifications.
  • Medicine : As a precursor for pharmaceutical agents targeting conditions such as autoimmune diseases and cancer .

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that derivatives of piperidine compounds exhibit inhibitory activity against protein kinases, such as Janus Kinase 3 (JAK3), which is implicated in several inflammatory diseases. The structural modifications of these compounds can enhance their potency and metabolic stability .
  • Structure-Activity Relationships (SAR) : A study on related compounds demonstrated that modifications at the piperidine nitrogen significantly influence biological activity. For instance, introducing bulky substituents was found to decrease potency, while smaller substituents maintained moderate activity .
  • Metabolic Stability : Investigations into the metabolic pathways involving this compound have shown that certain structural features can enhance stability against metabolic degradation, which is crucial for therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl ester groupModerate kinase inhibition
N-Boc-3-(methylamino)piperidineBoc protecting groupLower activity against JAK3
1-tert-butyloxycarbonyl-4-aminomethyl-piperidineAminomethyl groupPotentially higher toxicity

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLC-UVColumn: C18, Mobile Phase: ACN/H2O
NMR (¹H/¹³C)Solvent: CDCl3, Reference: TMS
HRMSIonization: ESI+, Resolution: >10k

Q. Table 2. Predictive vs. Experimental Data Gaps

ParameterPredictive ToolExperimental Data Status
BiodegradationEPI Suite (BIOWIN)Not available
Acute ToxicityProTox-IILimited to Category 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

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